N-methyl-2-nitro-N-phenylbenzamide
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Description
N-methyl-2-nitro-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinazolines
A study by Ohta et al. (2010) explored the synthesis of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes. The process involved treating N-phenylbenzamidines with specific reagents in the presence of a copper catalyst, yielding moderate to good yields of the quinazoline compounds (Ohta et al., 2010).
Antimycobacterial Activity
Wang et al. (2019) reported the design and synthesis of a series of novel nitrobenzamide derivatives, showing considerable in vitro antitubercular activity. Some derivatives exhibited excellent MIC values and opened a new direction for further development in antimycobacterial research (Wang et al., 2019).
Synthetic Process Investigations
Mao Duo (2000) investigated the synthetic process of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, starting from related compounds. The study provided insights into the optimization of catalytic hydrogenation conditions, achieving high yields and confirming the product through various analytical methods (Mao Duo, 2000).
Cyclopalladation and Bimetallic Complexes
Borduas et al. (2011) explored the cyclopalladation of N-methyl-N-phenylbenzamide derivatives, leading to the synthesis of bimetallic palladium(II) complexes. These complexes were characterized by X-ray crystallography and showed effectiveness as precatalysts for oxidative cross-coupling (Borduas et al., 2011).
Properties
IUPAC Name |
N-methyl-2-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFRUWLCKHHIIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351843 |
Source
|
Record name | N-methyl-2-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61899-13-6 |
Source
|
Record name | N-methyl-2-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.